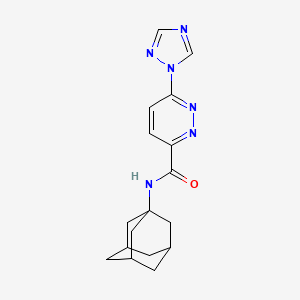

![molecular formula C12H10FN5 B2913370 N-(4-氟苯基)-5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-胺 CAS No. 312620-43-2](/img/structure/B2913370.png)

N-(4-氟苯基)-5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It is a part of a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .

Synthesis Analysis

The synthesis of such compounds often involves a multi-step reaction sequence. For example, derivatives of the new ring system benzo [ f ]pyrimido [1,2- d ] [1,2,3]triazolo [1,5- a ] [1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been conveniently synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

The molecular structure of “N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is characterized by a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions . The structure of this compound is similar to the nucleotide base pair of DNA and RNA, which makes it a valuable compound in the treatment of various diseases .Chemical Reactions Analysis

The chemical reactions involving “N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” are complex and can involve multiple steps. For instance, the Dimroth rearrangement, which involves the isomerization of heterocycles, can be used in the synthesis of condensed pyrimidines .科学研究应用

分子探测和药理学研究

化合物 N-(4-氟苯基)-5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-胺是吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-5-胺支架的衍生物。它作为人 A2A 腺苷受体 (AR) 的拮抗剂显示出显着的亲和力和选择性。该化合物及其衍生物已被用作 A2AAR 的分子探针,表明其在药理学和分子生物学研究中的潜力。一项研究利用苯基对位上的醚连接链取代基,并合成了一系列功能化同系物,包括酯、羧酸和胺以进行酰胺缩合,以及用于点击化学和荧光团报告基团的其他衍生物。这些衍生物显示出很高的 A2AAR 亲和力,使其成为研究受体的有价值的药理学探针 (库马尔等人,2011)。

抗菌和抗真菌特性

N-(4-氟苯基)-5-甲基-[1,2,4]三唑并[1,5-a]嘧啶-7-胺的衍生物显示出抗菌和抗真菌活性。一项研究合成了该化合物的衍生物并研究了它们对多种病原体的体外活性,表明它们作为抗菌和抗真菌剂的潜力 (科米霍夫等人,2017)。

合成和表征

该化合物已在各种研究中被合成和表征。其中一项研究重点关注在无溶剂条件下使用超临界二氧化碳合成 5-甲基-1,2,4-三唑并[1,5-a]嘧啶-7(4H)-酮(一种抗病毒药物合成的中间产物),表明其在抗病毒药物开发中的作用 (巴克利科夫等人,2019)。

未来方向

The development of new compounds with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions . This opens up new possibilities for the development of more potent and efficacious drugs with pyrimidine scaffold .

属性

IUPAC Name |

N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN5/c1-8-6-11(18-12(16-8)14-7-15-18)17-10-4-2-9(13)3-5-10/h2-7,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVVNGWNXBLVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2913289.png)

![6-Ethyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2913291.png)

![3,5-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2913293.png)

![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyridinone](/img/structure/B2913294.png)

![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide](/img/structure/B2913295.png)

![2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B2913297.png)

![4-Ethyl-5-fluoro-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2913299.png)

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2913300.png)

![N-(4-ethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2913301.png)

![(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2913307.png)

![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2913309.png)

![2,2,7,7-tetramethyl-N-(2-oxo-2-(phenylamino)ethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2913310.png)